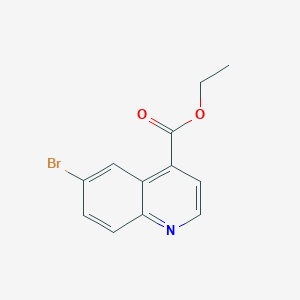
Ethyl 6-bromoquinoline-4-carboxylate
描述
Ethyl 6-bromoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C12H10BrNO2 and its molecular weight is 280.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 6-bromoquinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a bicyclic structure with a bromine atom at the 6-position and an ethyl ester group at the 4-carboxylate position. Its molecular formula is with a molecular weight of approximately 296.12 g/mol. This unique structure contributes to its reactivity and biological interactions.
Biological Activities
This compound exhibits several significant biological activities, including:
- Cytotoxicity : The compound has shown moderate cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development.
- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties, effective against certain bacterial strains.
- Antiviral Activity : Preliminary studies suggest it may inhibit viral replication, particularly in HIV-related assays .
The biological activity of this compound is attributed to its ability to interact with multiple biological targets. For instance, it has been identified as an inhibitor of the HIV integrase enzyme, which plays a crucial role in the viral lifecycle . The compound's structure allows it to bind effectively to these targets, disrupting their normal function.
Synthesis Methods
Various methodologies have been developed for synthesizing this compound. These include:
- Traditional Synthetic Routes : Utilizing starting materials like 6-bromoquinoline and ethyl chloroacetate under basic conditions.
- Visible-Light-Induced Radical Reactions : A novel approach using N-bromosuccinimide in the presence of light to achieve bromination efficiently.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of this compound and its analogs. Below is a summary of key findings:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Cytotoxicity | ~20 | Moderate activity against cancer cells |
| Ethyl 8-bromoquinoline-3-carboxylate | Antimicrobial | >50 | Effective against specific bacterial strains |
| Methyl 6-bromoquinoline-3-carboxylate | Antiviral | ~15 | Inhibits HIV integrase activity |
These findings highlight the potential of this compound as a lead compound for developing new therapeutic agents.
Case Studies
Several case studies have investigated the efficacy of this compound in different biological contexts:
- Cytotoxicity in Cancer Cells : A study evaluated its effects on human breast cancer cell lines, revealing an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutics.
- Antiviral Screening : In vitro assays showed that this compound could inhibit HIV replication by disrupting integrase function, with promising results in reducing viral loads in treated cell cultures .
- Antimicrobial Efficacy : Testing against Gram-positive and Gram-negative bacteria demonstrated effectiveness, particularly in strains resistant to conventional antibiotics.
属性
IUPAC Name |
ethyl 6-bromoquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-6-14-11-4-3-8(13)7-10(9)11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJQXBCGUDOZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CC2=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40708199 | |
| Record name | Ethyl 6-bromoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220844-77-9 | |
| Record name | Ethyl 6-bromoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















